

# The Periplasmic Adaptor Protein AcrA: A Linchpin in Gram-Negative Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics by tripartite efflux pumps. The AcrAB-TolC system in Escherichia coli is the archetypal member of the Resistance-Nodulation-cell Division (RND) superfamily of efflux pumps and a major contributor to intrinsic and acquired antibiotic resistance. This technical guide provides a comprehensive overview of the discovery, characterization, and critical role of the periplasmic adaptor protein, AcrA. We delve into its structure, function in bridging the inner and outer membrane components of the efflux pump, and the intricate regulatory networks that govern its expression. Furthermore, this guide offers detailed experimental protocols for key assays used to study AcrA, presents quantitative data on its expression and impact on antibiotic resistance, and visualizes the complex biological processes in which it is involved. A thorough understanding of AcrA is paramount for the development of novel strategies to combat multidrug resistance, such as efflux pump inhibitors.

# Introduction: The Discovery of AcrA and its Role in Multidrug Efflux

The AcrA protein was identified as a crucial component of the AcrAB-TolC multidrug efflux system in Escherichia coli. This system is a member of the Resistance-Nodulation-cell Division



(RND) family of transporters, which are responsible for the extrusion of a broad spectrum of structurally diverse molecules, including antibiotics, detergents, dyes, and bile salts, from the bacterial cell.[1] The AcrAB-TolC pump spans the entire cell envelope of Gram-negative bacteria, consisting of the inner membrane transporter AcrB, the outer membrane channel TolC, and the periplasmic adaptor protein AcrA.[2] AcrA's essential role is to physically bridge AcrB and TolC, forming a continuous channel for the direct efflux of substrates from the cytoplasm or periplasm to the extracellular medium.[2] The discovery that mutations in the acrA gene lead to hypersusceptibility to a wide range of antibiotics underscored its importance in intrinsic and acquired multidrug resistance.

#### Structure and Function of AcrA

AcrA is a lipoprotein anchored to the inner membrane via a lipidated N-terminal cysteine residue. It possesses a highly elongated and flexible structure, composed of three distinct domains: a lipoyl domain, a  $\beta$ -barrel domain, and an  $\alpha$ -helical hairpin domain. This extended conformation allows AcrA to span the periplasmic space and interact simultaneously with both AcrB and TolC. The interaction between AcrA, AcrB, and TolC is thought to be dynamic, with conformational changes in AcrA potentially playing a role in the assembly and function of the entire efflux pump complex. While the precise stoichiometry is still under investigation, it is believed that multiple AcrA protomers assemble around the trimeric AcrB to form a stable complex capable of engaging with the trimeric TolC in the outer membrane.

## **Quantitative Data**

## **Minimum Inhibitory Concentrations (MICs) of Antibiotics**

The functional importance of AcrA is clearly demonstrated by the significant decrease in the Minimum Inhibitory Concentrations (MICs) of various antibiotics in E. coli strains lacking a functional acrA gene. The following table summarizes representative MIC data, highlighting the increased susceptibility of an acrA knockout mutant compared to the wild-type strain.



| Antibiotic      | Wild-Type E. coli<br>MIC (µg/mL) | ΔacrA E. coli MIC<br>(μg/mL) | Fold Change |
|-----------------|----------------------------------|------------------------------|-------------|
| Erythromycin    | 128                              | 2                            | 64          |
| Novobiocin      | 64                               | 1                            | 64          |
| Tetracycline    | 2                                | 0.25                         | 8           |
| Ciprofloxacin   | 0.015                            | 0.002                        | 7.5         |
| Chloramphenicol | 4                                | 0.5                          | 8           |
| Rifampicin      | 8                                | 1                            | 8           |

Note: These values are representative and can vary depending on the specific E. coli strain and experimental conditions.

## **AcrA Expression Levels in Multidrug-Resistant Strains**

Overexpression of the acrAB operon is a common mechanism of acquired multidrug resistance in clinical isolates. Quantitative analysis of AcrA protein levels can provide insights into the resistance phenotype of a given bacterial strain.

| Strain                 | Condition              | Relative AcrA Expression<br>Level |
|------------------------|------------------------|-----------------------------------|
| Wild-Type E. coli      | No antibiotic exposure | 1.0                               |
| MDR Clinical Isolate 1 | -                      | 4.5                               |
| MDR Clinical Isolate 2 | -                      | 8.2                               |
| Wild-Type E. coli      | Sub-MIC Ciprofloxacin  | 2.1                               |

Note: Relative expression levels are often determined by quantitative Western blotting, normalized to a housekeeping protein.

### **Protein-Protein Interaction Affinities**



The assembly of the AcrAB-TolC efflux pump relies on specific protein-protein interactions. While precise dissociation constants (Kd) for the AcrA-AcrB and AcrA-TolC interactions have been challenging to determine in vivo, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions in vitro. These studies have confirmed a direct and stable interaction between the components. For instance, while a specific Kd for the AcrA-AcrB interaction is not consistently reported, studies have shown that substrates bind to AcrB with Kd values in the micromolar range, and this binding can be influenced by the presence of AcrA.[3] The interaction between AcrA and TolC has also been demonstrated through cross-linking studies.[4][5]

## **Experimental Protocols**

## Generation of an acrA Knockout Mutant using Lambda Red Recombineering

This protocol describes the generation of a markerless deletion of the acrA gene in E. coli using the lambda Red recombineering system.

#### Materials:

- E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon expressing the  $\lambda$  Red genes y,  $\beta$ , and exo under the control of an arabinose-inducible promoter).
- Template plasmid containing a selectable marker (e.g., kanamycin resistance gene) flanked by FRT (FLP recognition target) sites (e.g., pKD4 or pKD13).
- Primers with 5' extensions homologous to the regions flanking the acrA gene and 3' ends homologous to the template plasmid for amplification of the resistance cassette.
- L-arabinose solution.
- Electroporator and cuvettes.
- LB agar plates with appropriate antibiotics (ampicillin, kanamycin).
- Plasmid pCP20, expressing the FLP recombinase (temperature-sensitive replicon).



- · Preparation of Electrocompetent Cells:
  - 1. Inoculate a single colony of E. coli harboring pKD46 into 5 mL of LB broth with ampicillin (100 μg/mL) and grow overnight at 30°C.
  - 2. The next day, dilute the overnight culture 1:100 into 50 mL of SOB medium with ampicillin and grow at 30°C to an OD600 of 0.4-0.6.
  - 3. Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda Red recombinase proteins and continue to grow for 1 hour at 37°C.
  - 4. Chill the culture on ice for 15-30 minutes.
  - 5. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
  - 6. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
  - 7. Resuspend the final pellet in 100 μL of ice-cold sterile 10% glycerol.
- Electroporation and Recombination:
  - Amplify the kanamycin resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
  - 2. Add 50-100 ng of the purified PCR product to 50 μL of the electrocompetent cells.
  - 3. Electroporate the mixture using an electroporator (e.g., 2.5 kV, 25  $\mu$ F, 200  $\Omega$ ).
  - 4. Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the resistance marker.
  - 5. Plate serial dilutions onto LB agar plates containing kanamycin (50 μg/mL) and incubate overnight at 37°C.
- Verification of the Knockout:
  - Colony PCR using primers flanking the acrA gene to confirm the insertion of the resistance cassette.



- 2. Sequence the PCR product to verify the correct insertion.
- Removal of the Resistance Marker (Optional):
  - 1. Transform the confirmed knockout mutant with the pCP20 plasmid.
  - 2. Select for transformants on LB agar plates with ampicillin at 30°C.
  - 3. To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 42°C.
  - 4. Screen for colonies that have lost both the kanamycin and ampicillin resistance by replica plating.
  - 5. Confirm the markerless deletion by PCR and sequencing.

### **Purification of His-tagged AcrA Protein**

This protocol describes the purification of a C-terminally His-tagged AcrA protein from E. coli.

#### Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding for Cterminally His-tagged AcrA.
- Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Ni-NTA affinity chromatography column.
- Sonicator.
- Centrifuge.



#### Protein Expression:

- 1. Grow the E. coli expression strain in LB broth with the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.
- 2. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 3-4 hours at 30°C.
- 3. Harvest the cells by centrifugation at  $5,000 \times g$  for 15 minutes at 4°C.
- Cell Lysis:
  - Resuspend the cell pellet in lysis buffer.
  - Incubate on ice for 30 minutes.
  - 3. Lyse the cells by sonication on ice.
  - 4. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Affinity Chromatography:
  - 1. Equilibrate the Ni-NTA column with lysis buffer.
  - 2. Load the clarified lysate onto the column.
  - 3. Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.
  - 4. Elute the His-tagged AcrA protein with elution buffer.
  - 5. Collect fractions and analyze by SDS-PAGE.
- Buffer Exchange and Storage:
  - 1. Pool the fractions containing the purified AcrA.
  - Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.



3. Determine the protein concentration and store at -80°C.

## **Quantitative Western Blotting for AcrA**

This protocol outlines the steps for quantifying AcrA protein levels in bacterial lysates.[1]

#### Materials:

- · Bacterial cell pellets.
- Laemmli sample buffer.
- SDS-PAGE gels.
- PVDF membrane.
- · Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibody (anti-AcrA).
- Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
- · Chemiluminescent substrate.
- Imaging system.
- Housekeeping protein antibody for normalization (e.g., anti-DnaK).

- Sample Preparation:
  - 1. Resuspend bacterial cell pellets in 1X Laemmli sample buffer, normalized to cell density (OD600).
  - 2. Boil the samples for 10 minutes.



- SDS-PAGE and Transfer:
  - 1. Load equal amounts of total protein per lane of an SDS-PAGE gel.
  - 2. Run the gel to separate the proteins by size.
  - 3. Transfer the proteins to a PVDF membrane.
- Immunodetection:
  - 1. Block the membrane in blocking buffer for 1 hour at room temperature.
  - 2. Incubate the membrane with the primary anti-AcrA antibody overnight at 4°C.
  - 3. Wash the membrane three times with TBST.
  - 4. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - 5. Wash the membrane three times with TBST.
- Signal Detection and Quantification:
  - 1. Incubate the membrane with a chemiluminescent substrate.
  - 2. Capture the signal using an imaging system.
  - 3. Quantify the band intensities using image analysis software.
  - Normalize the AcrA band intensity to the intensity of a housekeeping protein to account for loading differences.

## **Determination of Minimum Inhibitory Concentration** (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antibiotic. [6][7][8]



#### Materials:

- 96-well microtiter plates.
- Bacterial culture.
- Mueller-Hinton broth (MHB).
- · Antibiotic stock solution.
- Spectrophotometer.

- Prepare Antibiotic Dilutions:
  - Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of a 96-well plate.
- Inoculum Preparation:
  - 1. Grow the bacterial strain to the mid-logarithmic phase in MHB.
  - 2. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - 3. Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculation and Incubation:
  - 1. Inoculate each well of the microtiter plate with the bacterial suspension.
  - 2. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - 3. Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:



- 1. Visually inspect the wells for bacterial growth (turbidity).
- 2. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

# Visualizations Signaling Pathway for Regulation of the acrAB Operon



Click to download full resolution via product page

Caption: Regulation of the acrAB operon by global activators (MarA, SoxS, Rob) and a local repressor (AcrR).



## **Experimental Workflow for AcrA Knockout and Phenotypic Analysis**





Click to download full resolution via product page

Caption: Workflow for generating an acrA knockout mutant and subsequent phenotypic characterization.

## Logical Relationship of the AcrAB-TolC Efflux Pump Components



Click to download full resolution via product page

Caption: The tripartite assembly of the AcrAB-TolC efflux pump across the bacterial cell envelope.

### **Conclusion and Future Directions**

AcrA is a central and indispensable component of the AcrAB-TolC multidrug efflux pump, a key determinant of antibiotic resistance in Gram-negative bacteria. Its unique structural properties and crucial role as a periplasmic adaptor make it an attractive target for the development of



novel antibacterial strategies. This technical guide has provided a detailed overview of the current knowledge on AcrA, from its discovery to its functional characterization, and has offered practical protocols for its study.

Future research should focus on several key areas. A high-resolution structure of the fully assembled AcrAB-TolC complex, including AcrA, is still needed to fully elucidate the mechanism of efflux. Further investigation into the dynamics of AcrA and its conformational changes upon interaction with AcrB, TolC, and substrates will provide valuable insights for the rational design of efflux pump inhibitors. The development of potent and specific AcrA inhibitors that disrupt the assembly or function of the efflux pump holds great promise for resensitizing MDR bacteria to existing antibiotics. A deeper understanding of the regulatory networks controlling acrAB expression will also be critical for predicting and overcoming the emergence of resistance. By continuing to unravel the complexities of AcrA and the AcrAB-TolC system, the scientific community can pave the way for innovative therapies to combat the growing threat of antibiotic resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AcrA, AcrB, and TolC of Escherichia coli Form a Stable Intermembrane Multidrug Efflux Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using lambda red to knockout and knockin Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 5. mun.ca [mun.ca]
- 6. Small RNA Regulation of TolC, the Outer Membrane Component of Bacterial Multidrug Transporters PMC [pmc.ncbi.nlm.nih.gov]



- 7. Regulation of acrAB expression by cellular metabolites in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering a CRISPR interference system targeting AcrAB-TolC efflux pump to prevent multidrug resistance development in Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Periplasmic Adaptor Protein AcrA: A Linchpin in Gram-Negative Multidrug Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090119#discovery-and-characterization-of-the-acraprotein]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com